molecular formula C7H4ClNO3S B13390392 3-Nitrophenyl chlorothioformate

3-Nitrophenyl chlorothioformate

Cat. No.: B13390392
M. Wt: 217.63 g/mol
InChI Key: ZGNFFHOWYYFWMZ-UHFFFAOYSA-N
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Description

3-Nitrophenyl chlorothioformate is an organic compound with the molecular formula C7H4ClNO3S and a molecular weight of 217.63 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a chlorothioformate group (-OC(=S)Cl) attached to the same ring.

Preparation Methods

3-Nitrophenyl chlorothioformate can be synthesized through the reaction of thiophosgene with 3-nitrophenol . The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:

3-Nitrophenol+Thiophosgene3-Nitrophenyl chlorothioformate+HCl\text{3-Nitrophenol} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 3-Nitrophenol+Thiophosgene→3-Nitrophenyl chlorothioformate+HCl

Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

3-Nitrophenyl chlorothioformate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, hydrogen gas, and water. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-nitrophenyl chlorothioformate involves its reactivity with nucleophiles. The chlorothioformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is utilized in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

3-Nitrophenyl chlorothioformate can be compared with other similar compounds such as 4-nitrophenyl chloroformate and phenyl chloroformate:

The presence of the nitro group in this compound enhances its reactivity, making it more suitable for specific applications in chemical synthesis and modification.

Properties

Molecular Formula

C7H4ClNO3S

Molecular Weight

217.63 g/mol

IUPAC Name

O-(3-nitrophenyl) chloromethanethioate

InChI

InChI=1S/C7H4ClNO3S/c8-7(13)12-6-3-1-2-5(4-6)9(10)11/h1-4H

InChI Key

ZGNFFHOWYYFWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=S)Cl)[N+](=O)[O-]

Origin of Product

United States

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